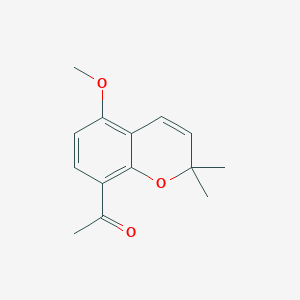![molecular formula C13H13NO3 B15066898 Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)
Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is a spiro compound characterized by a unique structure where a benzo[d][1,3]oxazine ring is fused with a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]oxazine derivatives with cyclohexanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]oxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Another spiro compound with a piperidine ring instead of a cyclohexane ring.
Spiro[benzo[d][1,3]oxazine-4,4’-isoquinoline]: Features an isoquinoline ring, offering different reactivity and applications.
Uniqueness
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
spiro[1H-3,1-benzoxazine-4,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C13H13NO3/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(16)17-13/h1-4H,5-8H2,(H,14,16) |
InChI-Schlüssel |
PBXLNXAHQCGUCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1=O)C3=CC=CC=C3NC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)











